Ethyl 2-ethoxy-5-nitrobenzoate

Synthetic Methodology Process Chemistry Yield Optimization

Procure Ethyl 2-ethoxy-5-nitrobenzoate featuring a unique 2-ethoxy-5-nitro substitution pattern enabling selective manipulation of ester and ethoxy groups. Validated by a 2023 quantitative Vilsmeier synthesis protocol and full spectral characterization (¹H, ²H, ¹³C NMR, IR, Raman) with precisely defined 88°C mp—critical quality benchmarks absent in generic nitrobenzoates. Serves as a reliable reference standard for instrument calibration and a documented precursor to 2-ethoxy-5-nitrobenzoic acid via hydrolysis. Avoid substitution without revalidation of reaction conditions and purity profiles.

Molecular Formula C11H13NO5
Molecular Weight 239.227
CAS No. 80074-90-4
Cat. No. B2469961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-5-nitrobenzoate
CAS80074-90-4
Molecular FormulaC11H13NO5
Molecular Weight239.227
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C11H13NO5/c1-3-16-10-6-5-8(12(14)15)7-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3
InChIKeyXBYMFRCPFAPCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-ethoxy-5-nitrobenzoate (80074-90-4): Key Physicochemical and Spectral Reference Data for Procurement


Ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4) is a polysubstituted aromatic ester featuring both ethoxy and nitro substituents on the benzoate core. It is predominantly sourced as a research-grade building block or synthetic intermediate. Documented physicochemical properties include a molecular formula of C₁₁H₁₃NO₅, a molecular weight of 239.22 g/mol, and a melting point of 88 °C . A 2023 protocol demonstrates its one-step synthesis in quantitative yield under adapted Vilsmeier conditions, with full spectral characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1].

Why Ethyl 2-ethoxy-5-nitrobenzoate (80074-90-4) Cannot Be Interchanged with Common Nitrobenzoate Analogs


The specific substitution pattern of ethyl 2-ethoxy-5-nitrobenzoate—with an ethoxy group at the 2-position and a nitro group at the 5-position—dictates unique electronic and steric properties that govern its reactivity and solubility. Unlike simpler analogs such as ethyl 4-nitrobenzoate, which are typically synthesized via conventional acid-catalyzed esterification with moderate yields and side reactions [1], this compound's distinct regiochemistry enables alternative, high-yielding synthetic routes [2]. Moreover, its precisely defined melting point and spectral fingerprint (including ²H NMR data) [2] provide crucial quality control benchmarks that generic nitrobenzoates lack, making direct substitution without revalidation of reaction conditions and purity profiles inadvisable.

Quantitative Evidence for Ethyl 2-ethoxy-5-nitrobenzoate (80074-90-4) Differentiation: Synthesis, Purity, and Characterization


Comparative Synthesis Yield: Ethyl 2-ethoxy-5-nitrobenzoate vs. Class-Level Esterification

The title compound was synthesized via an adapted Vilsmeier protocol in a one-step procedure, achieving a quantitative yield [1]. In contrast, class-level synthesis of alkyl nitrobenzoates (exemplified by ethyl 4-nitrobenzoate) using traditional acid-catalyzed esterification typically yields only moderate results due to side reactions such as sulfonation and oxidation [2].

Synthetic Methodology Process Chemistry Yield Optimization

Melting Point: A Critical Quality Criterion for Ethyl 2-ethoxy-5-nitrobenzoate Purity Assessment

The compound's melting point is consistently reported as 88 °C across multiple reputable vendor sources and chemical databases . This sharply defined value serves as a primary indicator of purity and correct identity. While many nitrobenzoate esters are liquids or low-melting solids, this specific derivative's higher melting point enables straightforward purity verification via a simple bench-top measurement.

Quality Control Analytical Chemistry Purity Determination

Availability of Validated Spectral Reference Data for Ethyl 2-ethoxy-5-nitrobenzoate

A complete, peer-reviewed spectral dataset—including ¹H, ²H, ¹³C NMR, IR, and Raman—has been published for this compound [1]. This level of detailed characterization is not universally available for all commercial nitrobenzoate analogs, where often only a subset of data (e.g., ¹H NMR) is provided. The availability of ²H NMR data is particularly noteworthy for isotopic labeling or advanced mechanistic studies.

Spectroscopy Characterization Data Integrity

Recommended Application Scenarios for Ethyl 2-ethoxy-5-nitrobenzoate (80074-90-4) Based on Its Demonstrated Properties


As a Synthetic Intermediate in Multi-Step Organic Synthesis Requiring Orthogonal Protecting Groups

Given its specific substitution pattern, this compound serves as a versatile building block where the ethyl ester and 2-ethoxy group can be selectively manipulated. It is a documented precursor to 2-ethoxy-5-nitrobenzoic acid via hydrolysis , a transformation that benefits from the high purity and well-defined melting point of the starting ester.

As a Reference Standard for HPLC and NMR Method Development

The combination of a reproducible melting point and a comprehensive, peer-reviewed spectral database [1] positions this compound as a reliable reference standard. Laboratories can use the published NMR and IR spectra to calibrate instruments, validate analytical methods, or confirm the identity of new synthetic derivatives.

In Process Chemistry Research for Optimizing Esterification Reactions

The reported quantitative synthesis using adapted Vilsmeier conditions [1] provides a benchmark for researchers developing or comparing novel esterification methodologies. Its distinct structure allows for the study of substituent effects on reaction kinetics and yield, offering a clear point of comparison against traditional acid-catalyzed routes [2].

Technical Documentation Hub

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